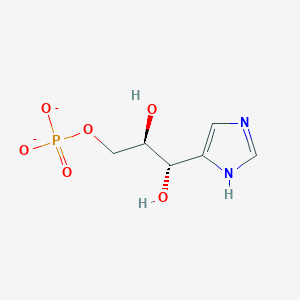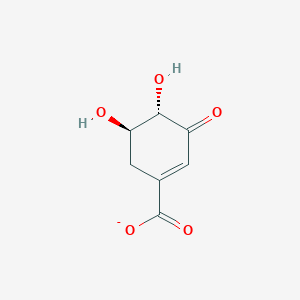
aldehydo-L-colitose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colitose is a dideoxyhexose.
Scientific Research Applications
Biosynthesis and Mechanistic Characterization Aldehydo-L-colitose, also referred to as L-colitose, is primarily known for its presence in the O-antigen of Gram-negative lipopolysaccharides. Significant insights into its biosynthesis have been provided by studies focusing on the L-colitose biosynthetic gene cluster from Yersinia pseudotuberculosis VI. Key enzymes, ColD (GDP-4-keto-6-deoxy-D-mannose-3-dehydrase) and ColC (GDP-L-colitose synthase), have been studied extensively for their roles in the biosynthesis of GDP-L-colitose. ColD is unique for its combined transamination-deoxygenation activity, contributing to a novel deoxygenation paradigm in deoxysugar biosynthesis. On the other hand, ColC is a bifunctional enzyme catalyzing the epimerization and subsequent keto reduction to yield GDP-L-colitose. These enzymes present a new deoxygenation paradigm in deoxysugar biosynthesis, highlighting a distinct mode of action in the biosynthesis of GDP-L-colitose (Alam, Beyer, & Liu, 2004).
Characterization of α1,2-colitosyltransferase Another aspect of research on L-colitose is the characterization of colitosyltransferase (ColT) from Escherichia coli. This enzyme, encoded by wbgN, is unique for not requiring metal ions for its activity and its high activity at a pH range of 7.5-9.0. The study not only demonstrated the enzyme's specificity for lacto-N-biose (Galβ1,3-GlcNAc) as the acceptor but also revealed its similar activity toward GDP-L-Fuc. This enzyme's specificity and kinetic properties significantly contribute to our understanding of the biochemical pathways involving L-colitose (Wu et al., 2016).
Structural Insights into GDP-4-keto-6-deoxy-D-mannose-3-dehydratase Structural studies of GDP-4-keto-6-deoxy-D-mannose-3-dehydratase, another enzyme involved in L-colitose biosynthesis, have provided crucial insights. This enzyme is intriguing for acting as both a transaminase and a dehydratase. The structural analysis revealed the enzyme's interaction with the cofactor PLP and highlighted the importance of certain amino acid residues in anchoring the cofactor to the protein. This structural understanding is pivotal for comprehending the enzyme's catalytic mechanism and its role in L-colitose production (Cook, Thoden, & Holden, 2006).
De Novo Synthesis and Building Blocks Efforts have also been directed towards the de novo synthesis of L-colitose. A divergent, practical, and efficient synthesis approach using commercially available (S)-ethyl lactate as the starting material has been established. This method revolves around a diastereoselective Cram-chelated allylation, leading to the synthesis of L-colitose and other monosaccharide building blocks. Such advancements in synthetic methodologies enhance the accessibility and utility of L-colitose in scientific research (Calin, Pragani, & Seeberger, 2012).
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,4S,5S)-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m0/s1 |
InChI Key |
GNTQICZXQYZQNE-ZLUOBGJFSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C[C@@H](C=O)O)O)O |
SMILES |
CC(C(CC(C=O)O)O)O |
Canonical SMILES |
CC(C(CC(C=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


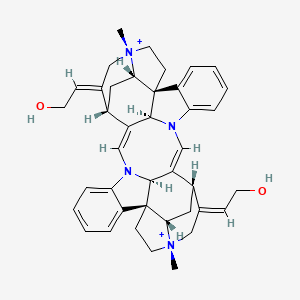
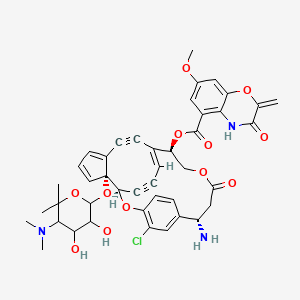
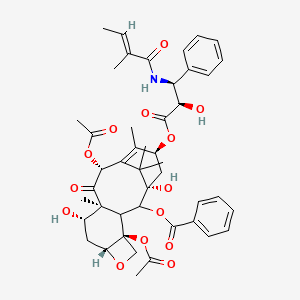
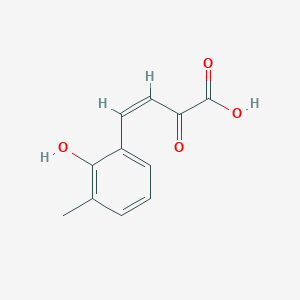

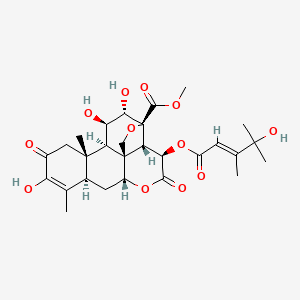




![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)
